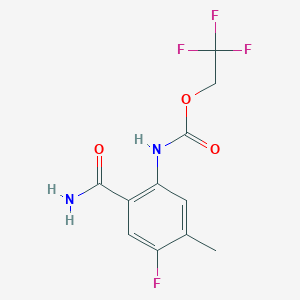

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate

CAS No.: 1334148-88-7

Cat. No.: VC3384491

Molecular Formula: C11H10F4N2O3

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334148-88-7 |

|---|---|

| Molecular Formula | C11H10F4N2O3 |

| Molecular Weight | 294.2 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate |

| Standard InChI | InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19) |

| Standard InChI Key | CREGNTVIAWXPDV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |

| Canonical SMILES | CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F |

Introduction

2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate is a complex organic molecule belonging to the carbamate family of compounds. It is uniquely identified through several standardized chemical identifiers that allow for precise recognition across different chemical databases and research publications. The compound is registered with the Chemical Abstracts Service (CAS) under the number 1334148-88-7, providing a unique identifier that distinguishes it from other chemical entities . In the PubChem database, it is assigned the CID 54594467, which serves as another important reference point for researchers and chemists seeking information about this compound .

The molecular formula of this compound is C11H10F4N2O3, indicating its atomic composition of 11 carbon atoms, 10 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms . This precise atomic arrangement gives the compound a molecular weight of approximately 294.20 g/mol, as calculated by computational methods in the PubChem database . The slight variance in reported molecular weight (294.21 g/mol in some sources) is due to rounding differences in calculation methods . The compound also has an MDL number MFCD19686299, which serves as an additional identifier in certain chemical databases and inventory systems .

Table 1: Chemical Identifiers of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate

The compound's entry in chemical databases was created on December 16, 2011, indicating when it was first formally documented in these systems . The most recent modification to its database entry occurred on April 5, 2025, suggesting ongoing updates to the information available about this compound . These dates provide valuable context regarding the timeline of scientific knowledge and documentation related to this chemical entity.

Structural Characteristics and Chemical Properties

The molecular structure of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate features a complex arrangement of atoms with several key functional groups that define its chemical behavior. The compound's backbone consists of a substituted phenyl ring with multiple functional groups attached at different positions . The phenyl ring bears a methyl group at position 5 and a fluorine atom at position 4, contributing to the compound's electronic and steric properties . At position 2, the ring is connected to a carbamoyl group (an amide functionality), which introduces additional polarity and hydrogen bonding capabilities to the molecule .

The carbamate group (-NH-COO-) links the substituted phenyl ring to a 2,2,2-trifluoroethyl moiety . This trifluoroethyl group is a characteristic feature of the compound, containing three fluorine atoms attached to the terminal carbon atom, which significantly influences the compound's physical and chemical properties . The presence of multiple fluorine atoms typically enhances metabolic stability and alters the lipophilicity of organic compounds, which can be advantageous in certain pharmaceutical applications.

From the structural information available in chemical databases, the compound can be represented by several notation systems. Its SMILES notation is CC1=CC(=C(C=C1F)C(=O)N)NC(=O)OCC(F)(F)F, which provides a linear text representation of the molecular structure . The InChI representation, InChI=1S/C11H10F4N2O3/c1-5-2-8(6(9(16)18)3-7(5)12)17-10(19)20-4-11(13,14)15/h2-3H,4H2,1H3,(H2,16,18)(H,17,19), offers a more detailed structural description that accounts for hydrogen atoms and stereochemistry .

The compound's structure indicates potential for hydrogen bonding through its amide and carbamate groups, which would influence its solubility and interaction with biological systems. The fluorine atoms in the trifluoroethyl group are likely to contribute to the compound's stability against metabolic degradation, as C-F bonds are typically more resistant to enzymatic cleavage than C-H bonds. Additionally, the presence of fluorine affects the electronic distribution within the molecule, potentially altering its reactivity compared to non-fluorinated analogs.

| Synthetic Step | Reagents/Conditions | Purpose |

|---|---|---|

| Preparation of substituted aniline | Starting with appropriate 4-fluoro-5-methylaniline derivative | Base structure preparation |

| Introduction of carbamoyl group | Protection/deprotection strategies, amidation reactions | Addition of C(=O)NH2 group |

| Carbamate formation | Reaction with 2,2,2-trifluoroethyl chloroformate, base | Formation of carbamate linkage |

| Purification | Chromatography, recrystallization | Isolation of final product |

Chemical reactions involving this compound would be influenced by its functional groups. The carbamate group (-NH-COO-) can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding amine and alcohol derivatives plus carbon dioxide. The amide group (carbamoyl) is susceptible to hydrolysis as well, though typically requiring harsher conditions than the carbamate group. The trifluoroethyl group generally enhances the compound's stability against metabolic degradation, particularly in biological systems, due to the strong C-F bonds .

Comparative Analysis with Related Compounds

A comparative analysis of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate with structurally related compounds provides insights into the potential influence of specific structural elements on chemical and biological properties. Two closely related compounds found in the search results are 2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate and 2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate . These compounds share the trifluoroethyl carbamate moiety but differ in their aromatic ring substitution patterns.

2,2,2-trifluoroethyl N-(4-fluoro-2-methylphenyl)carbamate (CAS: 1087788-98-4) has a molecular formula of C10H9F4NO2 and a molecular weight of 251.18 g/mol. Unlike our target compound, it lacks the carbamoyl group at position 2 of the phenyl ring and has a different arrangement of the methyl and fluorine substituents. The absence of the carbamoyl group would significantly alter the compound's hydrogen bonding capacity, water solubility, and potential biological interactions.

2,2,2-trifluoroethyl N-(2,5-difluorophenyl)carbamate (CAS: 1087788-93-9) has a molecular formula of C9H6F5NO2 and a molecular weight of 255.14 g/mol . This compound contains two fluorine atoms on the phenyl ring instead of one fluorine and one methyl group, and it also lacks the carbamoyl group found in our target compound . The increased fluorine content would likely enhance the compound's metabolic stability but might reduce its water solubility compared to our target compound.

Table 3: Comparison of 2,2,2-trifluoroethyl N-(2-carbamoyl-4-fluoro-5-methylphenyl)carbamate with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume